N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is classified as an indole derivative, which incorporates a furan moiety, contributing to its diverse chemical properties. The compound's molecular formula is , and it has a molecular weight of approximately 371.4 g/mol.
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide typically involves several steps:
For large-scale production, similar synthetic routes are employed but optimized for efficiency using microwave reactors. This approach reduces reaction times and improves yield, making it suitable for industrial applications.
The molecular structure of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide can be represented with the following key structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6-dimethoxy-1-methylindole-2-carboxamide |
| InChI | InChI=1S/C19H21N3O5/c1-22... |
| InChI Key | BUIOSLLWOUCJLA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)NCC(=O)NCC3=CC=CO3)OC)OC |
This data illustrates the compound's intricate structure, which features both an indole and furan component, enhancing its chemical reactivity and potential biological interactions.
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific biological targets, such as enzymes or receptors. The functional groups present in the compound allow it to bind effectively to these targets, potentially inhibiting or activating various biological processes. Further studies are required to elucidate the precise molecular pathways involved in its action.
The physical properties of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide include:
Chemical properties relevant to this compound include:
This solubility profile suggests potential applications in various chemical environments.
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific applications:
The compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and materials science.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8